molecular formula C49H58N8O6 B10857898 Yimitasvir CAS No. 1959593-23-7

Yimitasvir

Katalognummer: B10857898
CAS-Nummer: 1959593-23-7
Molekulargewicht: 855.0 g/mol
InChI-Schlüssel: CMLNPOWEANUBIB-XIGHHNHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Yimitasvir is a novel, oral small-molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) replication complex . As a direct-acting antiviral agent, it is a valuable research tool for studying the HCV life cycle and investigating treatments for chronic HCV infection, particularly against genotype 1 . In clinical pharmacology studies, this compound demonstrated a pharmacokinetic profile suitable for once-daily dosing, with a terminal half-life of 13.4-19.7 hours . It is absorbed slowly, with a peak plasma concentration reached 3.5-4.0 hours post-dose in a fasted state . Research has shown that a high-fat meal can significantly decrease the rate and extent of its absorption, which is an important consideration for designing animal studies . Fecal excretion of the parent drug is the major route of elimination, with minimal metabolism detected in vitro . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

CAS-Nummer

1959593-23-7

Molekularformel

C49H58N8O6

Molekulargewicht

855.0 g/mol

IUPAC-Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C49H58N8O6/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61)/t31-,32+,38+,39+,42+,43+/m1/s1

InChI-Schlüssel

CMLNPOWEANUBIB-XIGHHNHFSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Kanonische SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Herkunft des Produkts

United States

Contextual Overview of Yimitasvir Research

Significance of Hepatitis C Virus Nonstructural Protein 5A (NS5A) in Viral Pathogenesis

The Hepatitis C Virus is a significant global health concern, with chronic infection leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. nih.gov The HCV genome encodes a single large polyprotein that is subsequently cleaved into structural and nonstructural (NS) proteins, including NS5A. wikipedia.orgnih.govacs.org

NS5A is a multifunctional phosphoprotein essential for the HCV lifecycle, playing critical roles in both viral RNA replication and virion assembly. nih.govplos.orgmdpi.comwikipedia.orgnih.govcaister.commdpi.compatsnap.com Despite lacking intrinsic enzymatic activity, NS5A functions through extensive interactions with both viral and host cellular proteins. nih.govwikipedia.org It localizes to cellular membranes, including the endoplasmic reticulum and lipid droplets, which are key sites for viral replication and assembly. nih.govplos.org

Structurally, NS5A comprises three domains. Domain I is highly conserved and is primarily involved in genome replication, although recent studies also suggest a role in virus assembly. plos.orgmdpi.com Domains II and III are also involved in the viral lifecycle, with domain III particularly implicated in virion assembly through interactions with the core protein. plos.orgmdpi.comasm.org NS5A exists in different phosphorylated forms, which may influence its diverse functions. wikipedia.orgnih.gov

The precise mechanisms by which NS5A orchestrates viral replication and assembly are still being elucidated, but its ability to interact with viral RNA, other NS proteins (such as NS4B and NS5B), and host factors like cyclophilin A and PI4KIIIα is critical for the formation and function of the viral replication complex and the assembly of new viral particles. nih.govnih.govplos.orgmdpi.comnih.govmdpi.comnih.gov NS5A also plays a role in modulating host cellular pathways, including the interferon response and autophagy, which can impact viral persistence and pathogenesis. nih.govmdpi.comwikipedia.org

Evolution of Antiviral Strategies Targeting HCV NS5A

Historically, treatment for chronic hepatitis C relied on interferon-based therapies, which had limited efficacy, particularly against genotype 1, and were associated with significant side effects. nih.govpatsnap.comdovepress.com The advent of direct-acting antiviral agents (DAAs) marked a transformative shift in HCV treatment. patsnap.comelsevier.es DAAs target specific viral proteins essential for the HCV lifecycle, such as the NS3/4A protease, NS5B polymerase, and NS5A. nih.govwikipedia.orgelsevier.esnih.goviasusa.org

The discovery and development of NS5A inhibitors represent a significant advancement in this field. wikipedia.orgpatsnap.com These inhibitors were identified through phenotypic screening using HCV subgenomic replicons, which allowed for the identification of compounds targeting mechanisms distinct from established protease and polymerase inhibitors. acs.orgcaister.com Daclatasvir (B1663022) was one of the first NS5A inhibitors to be developed and clinically approved, demonstrating the potential of targeting this protein. wikipedia.orgnih.gov

NS5A inhibitors are characterized by their high potency against HCV and their ability to disrupt multiple stages of the viral lifecycle, including RNA replication and virion assembly. patsnap.comnih.govplos.org Their mechanism of action is thought to involve binding to NS5A, which induces conformational changes that impair its function within the replication complex and its role in viral assembly. patsnap.compatsnap.com

The development of NS5A inhibitors has focused on identifying compounds with potent antiviral activity across different HCV genotypes and a high barrier to resistance. nih.govpatsnap.com The structural similarities among clinically approved NS5A inhibitors highlight key features necessary for effective binding and inhibition. wikipedia.org These inhibitors are typically used in combination with other DAAs to maximize efficacy, achieve high sustained virologic response (SVR) rates (often exceeding 90%), and minimize the emergence of drug resistance. wikipedia.orgpatsnap.comdovepress.com The success of NS5A inhibitors has established NS5A as a validated and crucial target for anti-HCV therapy. acs.orgcaister.com

Detailed Research Findings on Yimitasvir

This compound is being investigated as a novel NS5A inhibitor for the treatment of chronic HCV infection, specifically genotype 1. nih.govmedchemexpress.com Preclinical studies have indicated that this compound possesses strong antiviral activity against genotype 1 HCV. xiahepublishing.com

Clinical evaluations have explored the antiviral efficacy and pharmacokinetic profile of this compound. A study involving patients with chronic HCV genotype 1 infection demonstrated that this compound phosphate (B84403) led to a significant reduction in HCV RNA levels. In a 7-day trial, a maximal reduction of 5.17 log₁₀ IU/ml from baseline was observed. nih.gov However, viral rebound was noted in most patients within a few days of initiating this compound treatment when administered as monotherapy. nih.gov

Pharmacokinetic studies have shown that this compound is absorbed following oral administration, with peak plasma concentrations typically occurring several hours post-dose. nih.govnih.gov The terminal half-life supports once-daily dosing. nih.govnih.gov Plasma protein binding of this compound is relatively high. nih.gov In vitro studies have indicated minimal metabolism of this compound by hepatic microsomes from various species, and fecal excretion of the parent drug appears to be the primary route of elimination. nih.gov

Research has also examined the impact of baseline resistance-associated substitutions (RASs) in the NS5A protein on the efficacy of this compound. In a study involving patients with HCV genotype 1b, the presence of baseline Y93H or Y93Y/H mutations in NS5A was associated with a lower mean maximum decrease in HCV RNA compared to patients without these mutations after short-term this compound treatment. bjmu.edu.cn Other baseline NS5A RASs, such as L31M, have also been observed. xiahepublishing.combjmu.edu.cn Despite the presence of baseline NS5A or NS5B RASs, high SVR12 rates were achieved in a phase 3 trial when this compound was combined with sofosbuvir (B1194449) in patients with genotype 1b infection. xiahepublishing.com

Data from clinical trials involving this compound phosphate have been collected to assess its pharmacokinetic profile and antiviral activity. nih.govnih.gov

Study TypeGenotype StudiedKey Finding (Antiviral Activity)Reference
7-day MonotherapyGenotype 1Maximal HCV RNA reduction of 5.17 log₁₀ IU/ml; viral rebound observed. nih.gov
Phase 2 Combination (with Sofosbuvir)Genotype 1bOverall SVR12 rate of 98.4%. bvsalud.org

Note: The data presented in this table are derived from the cited research findings and are intended for illustrative purposes within the scope of this article.

Drug-drug interaction studies have also been conducted, evaluating the potential interactions of this compound phosphate with other medications such as sofosbuvir, omeprazole, and rosuvastatin. These studies are important for understanding the pharmacokinetic profile of this compound in combination regimens. researchgate.net

Research on this compound continues, with studies registered to evaluate its use in combination therapies for chronic hepatitis C. dovepress.comspringer.com

Molecular Mechanism of Action and Target Engagement

Elucidation of Yimitasvir's Interaction with Hepatitis C Virus NS5A

This compound functions through the specific inhibition of HCV NS5A. nih.gov Studies on NS5A inhibitors, including competition binding assays with compounds like Daclatasvir (B1663022), suggest a specific interaction site on the NS5A protein. researchgate.net While the detailed molecular interaction of this compound with NS5A is a subject of ongoing research, the observed efficacy and the emergence of resistance-associated substitutions within NS5A in treated patients strongly support NS5A as the direct and primary target of this compound. nih.govuni.lu

Binding Kinetics and Affinity of this compound to NS5A

While specific quantitative binding kinetics data, such as dissociation constants (Kd), for this compound were not available in the reviewed literature, the class of NS5A inhibitors to which this compound belongs is known for its extremely high potency, inhibiting viral replication in picomolar concentrations. medchemexpress.com For instance, Daclatasvir, another NS5A inhibitor, demonstrates EC50 values in the picomolar range against various HCV genotypes and binds tightly to NS5A domains. selleckchem.comnih.gov This high potency suggests a strong binding affinity of these inhibitors, including likely this compound, to their NS5A target.

This compound has a molecular formula of C49H58N8O6 and a molecular weight of 855.0 g/mol . nih.govscbt.comguidetopharmacology.org

Specific Binding Sites and Residues within the NS5A Protein

Research into resistance to NS5A inhibitors has identified specific amino acid residues within the NS5A protein that are critical for inhibitor binding and function. Studies with other NS5A inhibitors, such as BMS-790052 (Daclatasvir), have highlighted residues like 28, 30, 31, and 93 as primary sites where mutations can lead to drug resistance. selleckchem.com

In clinical evaluations of this compound phosphate (B84403), baseline resistance-associated substitutions (RASs) in NS5A, including Y93H/Y and L31M, were observed in a percentage of patients. uni.lu The Y93H substitution, in particular, is a well-characterized RAS for NS5A inhibitors and has been shown to reduce the binding affinity of other inhibitors like Ledipasvir to NS5A. researchgate.net These resistance-associated mutations are predominantly located within domain 1 of the NS5A protein, a region crucial for RNA replication. nih.gov Modeling studies suggest a potential binding site for direct-acting antivirals (DAAs) within domain 1, specifically between the two cytosolic subdomains and the linker region connected to the amphipathic helices. medchemexpress.com

Conformational Changes Induced in NS5A Upon this compound Binding

The precise structural consequences of NS5A inhibitor binding, including this compound, are not fully elucidated, and the 3D structure of NS5A in complex with DAAs remains a subject of debate with different interaction models proposed. nih.gov However, it is hypothesized that NS5A inhibitors influence the conformation of the NS5A protein. nih.gov NS5A is known to exist as a dimer and can adopt at least two distinct conformations: a "claw-like" conformation believed to be involved in RNA binding and a "back-to-back" conformation. medchemexpress.com It has been suggested that DAA binding to NS5A may stabilize one of these conformations, thereby reducing NS5A's affinity for RNA and impacting its function. medchemexpress.com

Impact on NS5A Functionality and Viral Replication Complex Formation

This compound, as an NS5A inhibitor, disrupts the essential functions of NS5A within the HCV replication complex. nih.govwikipedia.org NS5A plays a pivotal role in the formation of the membranous web, intracellular membrane structures that serve as the sites for viral RNA synthesis and assembly. nih.gov

Disruption of NS5A-Mediated Processes

NS5A inhibitors interfere with several key NS5A-mediated processes. They are known to block the assembly and release of new viral particles from infected cells. Crucially, they also inhibit the formation of the membranous web, thereby preventing the establishment of new replication complexes. This disruption is thought to involve the interference with NS5A's interaction with host cell factors like phosphatidylinositol 4-kinase IIIα (PI4KIIIα), an enzyme necessary for producing phosphatidylinositol 4-phosphate (PI4P), which is vital for the integrity of the membranous web and efficient viral replication. nih.govnih.gov By blocking the formation of the PI4KIIIα-NS5A complex, NS5A inhibitors impair the synthesis of PI4P and consequently disrupt the membranous web structure. nih.gov

Structure Activity Relationship Sar and Rational Design of Analogues

De Novo Molecule Design Principles for NS5A Inhibition

De novo molecule design for NS5A inhibitors is guided by the understanding of NS5A's crucial roles in HCV replication, including its involvement in RNA synthesis and virion assembly wikipedia.orgplos.org. NS5A inhibitors are known for their exquisite potency, often exhibiting picomolar to low nanomolar half-maximal effective concentrations (EC50) in cell-based replicon assays natap.orgresearchgate.net. Their mechanism is thought to involve blocking the formation of the membranous web, the site of viral replication, and interfering with viral assembly wikipedia.orgplos.org.

Rational design approaches leverage the known or predicted structural features of NS5A, particularly its N-terminal domain which is critical for its function and a common target for inhibitors nih.gov. Design principles focus on developing molecules that can bind with high affinity to specific sites on the NS5A protein, disrupting its interactions with viral RNA, other viral proteins (such as NS5B polymerase), or host cell factors like phosphatidylinositol 4-kinase IIIα (PI4KIIIα) wikipedia.orgnih.gov. The goal is to design molecules that are not only potent inhibitors but also possess favorable pharmacokinetic properties and a high barrier to resistance natap.orgnih.gov.

Identification of Essential Pharmacophores for Potency and Selectivity

While specific details regarding the essential pharmacophores of Yimitasvir are not extensively detailed in the provided search results, studies on NS5A inhibitors as a class highlight common structural features contributing to their potency and selectivity. NS5A inhibitors typically possess a symmetrical or pseudo-symmetrical structure with key functional groups that interact with the NS5A protein.

Research on other NS5A inhibitors, such as Daclatasvir (B1663022) (BMS-790052) and Pibrentasvir, has revealed the importance of specific structural motifs. For instance, SAR analysis of benzimidazole-linked pyrrolidines, a structural class that includes some NS5A inhibitors, has shown that the biphenylene, bicyclic pyrrolidine, and methyl-threonine motifs contribute to potent pan-genotypic activity nih.govresearchgate.net. These findings suggest that the arrangement of aromatic rings, chiral centers, and specific linker regions are crucial for effective binding to the NS5A target and achieving broad activity against different HCV genotypes researchgate.netnih.gov.

The high potency and pan-genotypic activity observed with many NS5A inhibitors imply that they interact with highly conserved regions of the NS5A protein or interfere with a fundamental mechanism of NS5A function that is common across genotypes nih.govnatap.org. Identifying these essential pharmacophores involves extensive SAR studies where modifications to different parts of the molecule are evaluated for their impact on antiviral activity and selectivity.

Design and Synthesis of this compound Analogues for Enhanced Activity

The design and synthesis of analogues are fundamental steps in optimizing the properties of a lead compound like this compound researchgate.netrjpdft.com. This compound's structure is noted to be similar to other successful NS5A inhibitors like Ledipasvir and Velpatasvir tandfonline.comdovepress.com. This structural similarity suggests that analogue design for this compound likely builds upon the established SAR of these related compounds.

Analogue synthesis allows for systematic exploration of how structural changes influence antiviral potency, target specificity, and other pharmacological properties. This iterative process involves synthesizing a series of related compounds with specific modifications and then evaluating their biological activity.

Exploration of Substituent Effects on Antiviral Efficacy

While specific data on substituent effects for this compound analogues were not found in the provided search results, general principles from NS5A inhibitor research apply. Modifications to the linker regions, terminal groups, or central core can significantly affect potency and genotype coverage researchgate.netnih.govresearchgate.net. For example, rationally designed modifications to the central biphenyl (B1667301) linkage of a known NS5A series led to compounds with picomolar potency and improved cytotoxicity profiles researchgate.net. Such studies often involve synthesizing a library of analogues and testing their activity in HCV replicon systems representing different genotypes.

Although direct experimental data for this compound analogues is not available in the search results, the synthesis strategy for this compound itself highlights the importance of specific chiral centers. An efficient enzymatic desymmetrization process was developed to introduce a chiral motif with high purity and enantiomeric excess, indicating that the stereochemistry at certain positions is crucial for activity acs.org. This underscores that even subtle structural differences, such as stereochemical configuration, can have a profound impact on antiviral efficacy.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vitro ADME studies provide early insights into how a compound is handled at the cellular and enzymatic levels. These studies are essential for understanding potential metabolic pathways, the extent of protein binding, and preliminary excretion routes.

Metabolic Stability in Hepatic Microsomal Systems Across Species

Metabolic stability in hepatic microsomes is a key in vitro assay used to assess the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450 (CYP) enzymes. evotec.comenamine.netcreative-diagnostics.com This assay can be performed using liver microsomes from various species, including humans, rats, mice, dogs, and monkeys, to understand potential species differences in metabolism. evotec.comenamine.netnuvisan.comsrce.hr

For Yimitasvir, no metabolism was detected in vitro during incubations with hepatic microsomes from mice, rats, dogs, monkeys, and humans. nih.govresearchgate.net This finding suggests that this compound is highly stable in the presence of key hepatic metabolic enzymes across these species.

Plasma Protein Binding Characteristics

Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma. bioanalysis-zone.comwikipedia.org This binding is important because typically only the unbound fraction of the drug is free to distribute to tissues, interact with its target, and be eliminated. bioanalysis-zone.comwikipedia.org Plasma protein binding characteristics can influence a drug's distribution, clearance, and efficacy. bioanalysis-zone.comwikipedia.org

This compound was found to be approximately 79.2–86.6% bound to human plasma proteins. nih.govresearchgate.net This binding was independent of drug concentration over the range of 100–2000 ng/ml. nih.gov

Species Plasma Protein Binding (%) Concentration Range (ng/ml)
Human 79.2–86.6 100–2000

Preclinical Excretion Pathways and Elimination Routes

Excretion is the process by which a drug and its metabolites are removed from the body. criver.combioivt.com Major routes of excretion include the kidneys (urine) and the liver (bile/feces). criver.combioivt.comopenaccessjournals.com Preclinical studies help identify the primary excretion pathways.

For this compound, fecal excretion of the parent drug was identified as the major route of elimination. nih.govnih.govresearchgate.net Less than 0.04% of this compound was recovered in urine as the parent drug through 7 days post-dose. nih.gov

In Vivo Preclinical Pharmacokinetics in Animal Models

In vivo preclinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of a drug in a living system. tririvercapital.compitt.eduaragen.com These studies provide data on parameters such as half-life, clearance, volume of distribution, and bioavailability, which are used to predict human pharmacokinetics and inform clinical study design. pitt.edumdpi.com

Pharmacokinetic Modeling Approaches in Non-Clinical Species

Pharmacokinetic modeling is used to describe and predict the time course of drug concentrations in the body. In non-clinical species, various modeling approaches can be employed to analyze the collected PK data. mdpi.com These models help to understand the underlying processes of absorption, distribution, metabolism, and excretion and can be used for in vitro-in vivo extrapolation and allometric scaling to predict human PK parameters. mdpi.com

A two-compartment model with sequential zero-first order absorption and first-order elimination reasonably described this compound pharmacokinetics in Chinese healthy volunteers and patients with chronic HCV infection. nih.govresearchgate.netnih.gov This model was developed using data from 219 subjects across six studies and nonlinear mixed effects modeling software. nih.govresearchgate.netnih.gov

Bioanalytical Methodologies for Quantifying this compound in Preclinical Matrices

Accurate quantification of drug concentrations in biological matrices (such as plasma, blood, urine, and feces) from preclinical studies is critical for determining pharmacokinetic parameters. ijprajournal.comscispace.comeuropa.eu Bioanalytical methods, often employing techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS), are developed and validated for this purpose. enamine.netnuvisan.comijprajournal.comscispace.comresearchgate.net

While the specific bioanalytical methodologies used for quantifying this compound in preclinical matrices are not detailed in the provided search results, LC-MS/MS is a common technique for quantifying small molecules in biological samples due to its sensitivity and specificity. enamine.netnuvisan.comijprajournal.comresearchgate.netnih.gov Bioanalytical method validation is essential to ensure the reliability of the quantitative data obtained from these studies. ijprajournal.comscispace.comeuropa.euresearchgate.net

4.3. Preclinical Pharmacodynamic Markers for NS5A Inhibition

This compound is characterized as a novel oral inhibitor targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A) nih.govnih.govfrontiersin.org. Preclinical pharmacodynamic studies for NS5A inhibitors like this compound aim to characterize their mechanism of action and the resulting effects on the viral lifecycle. While direct screening assays for definitive NS5A functions are not straightforward, the inhibitory activity of these compounds is assessed through various phenotypic markers psu.edu.

A primary preclinical pharmacodynamic marker for NS5A inhibitors is the potent inhibition of HCV RNA replication in cell-based replicon systems psu.edunatap.org. This class of compounds is known for its exquisite potency, often exhibiting picomolar half-maximum effective concentrations (EC50) against a range of HCV genotypes psu.edunatap.org. This high potency in inhibiting viral replication is a key characteristic observed in preclinical evaluations of NS5A inhibitors, including this compound, supporting their development for clinical use nih.govnih.govfrontiersin.orgtandfonline.com.

Beyond the direct inhibition of viral RNA replication, other preclinical pharmacodynamic markers associated with NS5A inhibition include alterations in the cellular distribution of the NS5A protein psu.edu. Studies have indicated that the redistribution of NS5A within the cell is concomitant with the onset of replication inhibition and appears to be a specific phenotypic response to NS5A-targeting molecules psu.edu. Furthermore, NS5A inhibitor molecules have been shown to colocalize with the redistributed NS5A protein psu.edu.

The mechanism by which NS5A inhibitors exert their effect is complex and may involve blocking the assembly of new replicase complexes (RCs), although they might not significantly inhibit RNA synthesis from pre-existing RCs nih.gov. Deregulation of NS5A hyperphosphorylation has also been observed and could serve as a phenotypic consequence following the pharmacological inhibition of NS5A functions psu.edu. Additionally, the impact on dsRNA-containing foci, which are considered markers for sites of RNA synthesis, is another aspect explored in the preclinical pharmacodynamic characterization of NS5A inhibitors nih.gov.

While this compound has been identified as a potent NS5A inhibitor in preclinical settings, driving its progression into clinical trials, specific quantitative preclinical pharmacodynamic data detailing its precise effects on markers such as NS5A redistribution or EC50 values across various genotypes were not available in the provided search results. The classification of this compound as an NS5A inhibitor is based on its observed activity against the virus in preclinical models nih.govnih.govfrontiersin.org.

Synthetic Chemistry and Process Development for Yimitasvir

Established Synthetic Pathways for Yimitasvir and its Key Intermediates

A pivotal intermediate in the synthesis is reported to be (1S,4R)-8-hydroxy-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl propionate. The successful preparation of this chiral synthon is essential for introducing the required stereochemistry into the this compound molecule. The use of a chiral starting material was identified as crucial to overcome limitations in yield related to the separation of diastereomeric products at later stages of the synthesis.

Enantioselective Synthesis Strategies

Enantioselective synthesis plays a critical role in the efficient production of this compound, ensuring the desired stereoisomer is obtained with high purity.

Application of Biocatalytic Desymmetrization in Chiral Synthesis

A key strategy employed in the enantioselective synthesis of this compound is the application of biocatalytic desymmetrization. This approach utilizes enzymes to selectively transform a prochiral or meso compound into a chiral product. In the context of this compound synthesis, an efficient procedure involving the enzymatic desymmetrization of a prochiral diphenol diester (referred to as prochiral diphenol compound 2) has been successfully developed. This reaction is catalyzed by a lipase (B570770), such as lipase AK or a lipase from Pseudomonas species.

Process Optimization for Scalable and Efficient Research Production

ProcessOverall Yield
Initial Process17%
Optimized Process40%

Key Intermediate Stereochemical Purity:

IntermediatePurityEnantiomeric Excess (ee)Diastereomeric Excess (de)Overall Yield (from prochiral diester)
(1S,4R)-8-hydroxy-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl propionate99.0%97.82%N/A81.59%

Note: The de value for the specific biocatalytic intermediate was not provided in the source, but high de/ee were reported for a key intermediate in a related multi-step synthesis.

Mechanisms of Antiviral Resistance and Resistance Modulation

Identification of Resistance-Associated Substitutions within the NS5A Gene

Resistance to NS5A inhibitors, including Yimitasvir, is primarily mediated by the selection of specific amino acid substitutions within the NS5A protein. These substitutions, often pre-existing as minor viral quasispecies or emerging under drug pressure, can reduce the susceptibility of the virus to the inhibitor.

Studies involving NS5A inhibitors have identified several key positions in the NS5A gene where substitutions are frequently associated with resistance. These include positions M28, Q30, L31, P32, T58, Q/E62, A92, and Y93. mdpi.comwjgnet.comnih.govnatap.orgnih.gov

In clinical trials evaluating this compound phosphate (B84403), specific baseline NS5A RASs were observed. Among patients, baseline Y93H or Y93Y/H and L31M were detected. bjmu.edu.cnbvsalud.org Analysis from a 7-day trial of this compound phosphate indicated that patients with baseline Y93H or Y93Y/H exhibited a lower mean maximum decrease in HCV RNA compared to those without these mutations. bjmu.edu.cn Following treatment with this compound phosphate, treatment-emergent RASs were also identified, notably Y93H, Y93Y/H, and L31M. bjmu.edu.cn

The prevalence of specific baseline RASs can vary. In one study, baseline RASs were observed in a significant proportion of patients, with Y93H and Y93Y/H being the most prevalent, followed by L31M. bjmu.edu.cn

Baseline NS5A RASs Observed with this compound PhosphatePrevalence (in a specific study)
Y93H or Y93Y/H18.2% (14/77) bjmu.edu.cn
L31M16.9% (13/77) bjmu.edu.cn

Note: Prevalence data is from a specific study involving this compound phosphate, KW-136, and fopitasvir in HCV GT-1b and GT-2a patients. bjmu.edu.cn

Molecular Basis of Reduced Susceptibility to this compound in In Vitro Models

This compound functions as an inhibitor of the HCV NS5A protein, a multifunctional phosphoprotein essential for various stages of the viral life cycle, including RNA replication, formation of the membranous web, and viral particle assembly. asm.orgplos.orgdovepress.complos.orgasm.org The NS5A protein consists of three domains, with resistance mutations frequently mapping to Domain I, located in the N-terminal region. wjgnet.comasm.orgplos.orgasm.org

While the precise molecular mechanism by which NS5A inhibitors exert their effect is not fully elucidated, they are believed to interact with NS5A, potentially at or near its dimer interface. wjgnet.comasm.org This interaction disrupts the function of NS5A. Resistance-associated substitutions can lead to reduced susceptibility by decreasing the binding affinity of the inhibitor to the mutated NS5A protein. asm.org

Studies have shown that NS5A inhibitors impair the formation of the NS5A-phosphatidylinositol 4-kinase IIIα complex, leading to decreased levels of phosphatidylinositol 4-phosphate and cholesterol in HCV-associated membranes. asm.org Resistance mutations, such as Y93H, have been demonstrated to confer resistance against the inhibition of NS5A hyperphosphorylation induced by NS5A inhibitors. asm.org These molecular alterations contribute to the reduced effectiveness of the antiviral agent against resistant viral variants.

Development of In Vitro Resistance Selection Models

In vitro resistance selection models are crucial tools for identifying potential resistance pathways and characterizing the resistance profile of antiviral compounds like this compound. These models typically utilize HCV replicon systems, which are cell lines harboring autonomously replicating HCV RNA. wjgnet.comnih.govnih.govasm.orgasm.orgasm.org

The process generally involves exposing these replicon cells to increasing concentrations of the NS5A inhibitor over time. nih.govasm.org Under this selective pressure, viral variants with reduced susceptibility to the inhibitor can emerge and become dominant. Resistant colonies of cells are then isolated. nih.govnih.govasm.orgasm.orgasm.org

Genetic analysis, commonly involving population sequencing or clonal sequencing of the NS5A gene from the resistant cell lines, is performed to identify the specific amino acid substitutions that confer resistance. nih.gov By using different selective pressures (varying inhibitor concentrations) and potentially different HCV genotypes or subtypes in these in vitro models, a comprehensive understanding of the resistance profile can be developed. nih.govasm.org The frequency at which resistant colonies form at different drug concentrations can also provide insights into the genetic barrier to resistance. asm.org

Strategies for Overcoming or Mitigating Resistance Development

The primary strategy for overcoming or mitigating the development of resistance to NS5A inhibitors like this compound is the use of combination therapy with other DAAs that target different viral proteins. wjgnet.comasm.orgdovepress.comfirstwordpharma.comontosight.ailongdom.orgosti.govdovepress.com By simultaneously inhibiting multiple essential steps in the viral life cycle, the likelihood of a single mutation conferring resistance to all components of the regimen is significantly reduced. longdom.org

This compound has been investigated in combination with Sofosbuvir (B1194449), an NS5B polymerase inhibitor. bvsalud.orgasm.orgasm.org This approach leverages the distinct targets of the two drugs to enhance antiviral activity and raise the genetic barrier to resistance.

Beyond combining NS5A inhibitors with drugs targeting other viral proteins, strategies may also involve combining NS5A inhibitors with agents that target host factors essential for viral replication or with other NS5A inhibitors that bind to different sites or induce different conformational changes in the NS5A protein. dovepress.comfirstwordpharma.com For instance, combining an NS5A inhibitor with a cyclophilin A inhibitor, which targets a host protein that interacts with NS5A, has shown additive or synergistic effects and activity against DAA-resistant variants. firstwordpharma.com

Computational Chemistry and in Silico Modeling

Molecular Docking and Dynamics Simulations of Yimitasvir-NS5A Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to its protein target, in this case, NS5A. These methods provide insights into the binding mode, affinity, and stability of the drug-protein complex at an atomic level.

A significant challenge in modeling this compound-NS5A interactions is the lack of a complete, high-resolution crystal structure of the full-length NS5A protein. NS5A is a large phosphoprotein with three domains, of which Domains II and III are intrinsically disordered. anr.frnih.gov The N-terminal Domain I, which contains the binding site for inhibitors like this compound, forms a dimer. Computational studies on NS5A inhibitors often rely on homology models or crystal structures of this dimeric Domain I. nih.govnih.gov

Molecular docking simulations would be employed to predict the most likely binding pose of this compound within the NS5A binding cleft. These simulations place the ligand in various orientations and conformations within the target's active site and score them based on factors like steric hindrance, electrostatic interactions, and hydrogen bonding. For NS5A inhibitors, a key interaction often involves the ligand binding symmetrically within the dimeric interface of Domain I. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are used to refine the predicted binding pose and assess the stability of the this compound-NS5A complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the interactions. These simulations can reveal crucial information about the flexibility of the protein and ligand, the role of water molecules in the binding site, and the energetic contributions of specific amino acid residues to the binding affinity. nih.gov This detailed understanding of the binding interactions is critical for the rational design of more potent and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for NS5A Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the development of NS5A inhibitors, 2D and 3D-QSAR models are instrumental in optimizing lead compounds to enhance their potency.

In a typical QSAR study for NS5A inhibitors, a dataset of compounds with known inhibitory activities is used. bohrium.com For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties, such as hydrophobicity, electronic properties, and steric features. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

Once a predictive QSAR model is established, it can be used to estimate the activity of novel, untested compounds. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have high potency, thereby streamlining the drug discovery process. Furthermore, the interpretation of the QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the inhibitory activity, guiding the rational design of new analogs. researchgate.net

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for potential hits that are likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the identification of novel NS5A inhibitors, both ligand-based and structure-based virtual screening methods can be employed.

Ligand-based virtual screening relies on the knowledge of known active compounds. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be generated from a set of known NS5A inhibitors. patsnap.com This model is then used to screen large compound databases for molecules that match the pharmacophore, and thus are likely to have similar activity.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein, NS5A. researchgate.net In this approach, a library of compounds is computationally docked into the binding site of NS5A, and the potential binding affinity of each compound is estimated using a scoring function. The top-scoring compounds are then selected for experimental testing. This method has the advantage of being able to identify novel chemical scaffolds that are structurally different from known inhibitors.

A typical multistep virtual screening workflow for identifying novel NS5A inhibitors is outlined in the table below.

StepDescriptionPurpose
1. Library PreparationCollection and preparation of a large database of chemical compounds (e.g., ZINC database, commercial libraries). This includes generating 3D conformations and assigning correct protonation states.To create a diverse set of molecules for screening.
2. Target PreparationPreparation of the 3D structure of the NS5A protein. This involves adding hydrogen atoms, assigning charges, and defining the binding site.To prepare the protein receptor for docking.
3. Initial Docking ScreenDocking of all compounds in the library into the NS5A binding site using a fast and efficient docking algorithm.To quickly filter out a large number of non-binding molecules.
4. Scoring and RankingRanking of the docked compounds based on a scoring function that estimates the binding affinity.To prioritize compounds for further analysis.
5. Post-Docking FiltrationApplication of additional filters, such as drug-likeness rules (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.To select compounds with favorable pharmacokinetic properties.
6. Visual Inspection and Hit SelectionManual inspection of the binding poses of the top-ranked compounds to ensure sensible interactions with the protein.To select a final set of promising candidates for experimental validation.

Predictive Pharmacokinetic Modeling and Simulation in Preclinical Research

Predictive pharmacokinetic (PK) modeling and simulation play a crucial role in preclinical research by helping to understand and predict the ADMET properties of a drug candidate. bohrium.comfrontiersin.org These models are essential for selecting compounds with favorable PK profiles and for designing first-in-human clinical trials.

In the preclinical development of this compound, various in silico and in vitro models would have been used to predict its pharmacokinetic properties. allucent.com Computational models can predict a range of ADMET parameters, including intestinal absorption, plasma protein binding, metabolic stability, and potential for drug-drug interactions. frontiersin.orgnih.gov These predictions are based on the chemical structure of the compound and are valuable for early-stage compound selection and optimization.

As development progresses, preclinical data from in vitro and in vivo studies are used to build more sophisticated pharmacokinetic models. Population pharmacokinetic (PopPK) modeling is a powerful statistical approach that can be used to analyze PK data from preclinical and clinical studies. frontiersin.orgnih.gov A PopPK model for this compound has been developed using data from clinical trials in healthy Chinese volunteers and patients with chronic HCV infection. frontiersin.orgnih.gov This model was a two-compartment model with sequential zero-first order absorption and first-order elimination. frontiersin.orgnih.gov Such models are invaluable for understanding the sources of variability in drug exposure and for simulating different dosing regimens.

The table below summarizes some of the key pharmacokinetic parameters for this compound, which would have been initially estimated using preclinical models and later confirmed and refined through clinical studies. frontiersin.orgsemanticscholar.org

ParameterValueDescription
Apparent Oral Clearance (CL/F)13.8 L/hThe rate at which the drug is removed from the body after oral administration. frontiersin.org
Apparent Central Volume of Distribution (Vc/F)188 LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. frontiersin.org
Terminal Half-Life (t1/2)13.4–19.7 hThe time required for the concentration of the drug in the body to be reduced by half. semanticscholar.org
Time to Maximum Plasma Concentration (Tmax)3.5–4.0 hThe time at which the maximum plasma concentration of the drug is observed after administration. semanticscholar.org
Plasma Protein Binding79.2–86.6%The extent to which the drug binds to proteins in the blood plasma. frontiersin.org

These predictive models are continuously refined as more data becomes available, forming a "learning-predicting-confirming" cycle that guides the entire drug development process, from preclinical studies to clinical practice.

Biomarker Discovery and Validation in Preclinical Research

Identification of Pharmacodynamic Biomarkers Reflecting NS5A Inhibition

The primary pharmacodynamic effect of an NS5A inhibitor like Yimitasvir is the inhibition of HCV replication. Consequently, the most direct and widely recognized pharmacodynamic biomarker reflecting NS5A inhibition is the reduction in levels of HCV RNA. Preclinical studies evaluating NS5A inhibitors typically involve in vitro replicon systems or in vivo animal models permissive to HCV replication or infection. In these models, the decrease in viral RNA levels following exposure to the inhibitor serves as a quantitative measure of its antiviral potency and its effect on the NS5A target nih.govmdpi.com.

While the search results confirm this compound's strong antiviral activity against genotype 1 HCV in preclinical studies nih.gov, detailed information on the identification of other specific preclinical pharmacodynamic biomarkers directly linked to this compound's NS5A inhibition, beyond the reduction in viral RNA, is not extensively available in the provided sources. Research into NS5A inhibitors in general has explored the protein's multifaceted roles, suggesting potential downstream cellular or viral markers that could be affected by NS5A inhibition, but specific preclinical data for this compound on such markers is not detailed in the search results.

Development and Validation of Assays for Preclinical Biomarker Quantitation

Accurate and reliable quantitation of biomarkers is essential for preclinical studies. For this compound, the quantitation of the compound itself in biological matrices is performed using bioanalytical methods such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) researchgate.net. These methods are developed and validated to meet specific criteria for accuracy, precision, sensitivity, and selectivity in relevant preclinical species veedalifesciences.com.

The quantitation of the primary pharmacodynamic biomarker, HCV RNA, in preclinical models relies on molecular assays, most commonly quantitative Polymerase Chain Reaction (qPCR) or droplet digital PCR (ddPCR). These assays measure the viral load and are critical for assessing the extent of viral replication inhibition by this compound. The development and validation of these assays involve establishing their sensitivity (lower limit of quantification), linearity, accuracy, and reproducibility in the specific biological matrices obtained from preclinical studies eurofins-viracor.comfiercebiotech.com. Validation ensures that the measured biomarker levels accurately reflect the biological state and drug effect. The search results mention bioanalytical method validation for this compound itself according to regulatory guidelines researchgate.net, and general principles of assay development and validation for biomarkers in other contexts veedalifesciences.comgabionline.net.

Role of Preclinical Biomarkers in Compound Selection and Optimization

Preclinical biomarkers, particularly pharmacodynamic markers like the reduction in viral RNA, play a critical role in the selection and optimization of NS5A inhibitors like this compound. Early assessment of antiviral potency through the measurement of viral RNA reduction in in vitro replicon systems allows for the rapid screening and prioritization of compounds with promising activity mdpi.comnih.gov.

In preclinical in vivo models, monitoring viral RNA levels helps to:

Confirm the in vivo antiviral activity of this compound.

Establish a relationship between this compound exposure (pharmacokinetics) and its antiviral effect (pharmacodynamics), informing dose selection for subsequent studies.

Compare the efficacy of different this compound analogs or formulations during the lead optimization phase researchgate.net.

Identify potential resistance development by monitoring changes in viral load and analyzing for the presence of resistance-associated substitutions (RAS) in the NS5A region, although detailed preclinical studies on this compound and RAS in the provided sources are limited to clinical observations mdpi.comnih.goveurofins-viracor.com.

The use of these preclinical biomarkers allows researchers to make informed decisions about which compounds to advance, optimize their properties for better efficacy and pharmacokinetic profiles, and ultimately select a candidate like this compound for clinical development nih.gov. The goal of lead optimization is to guide the focused and fast optimization of lead structures toward a viable preclinical candidate researchgate.net.

Advanced Research Methodologies and Future Directions

High-Throughput Screening (HTS) Assays for NS5A Inhibitor Discovery

High-throughput screening (HTS) assays are fundamental in the discovery of NS5A inhibitors. These assays allow for the rapid screening of large libraries of compounds to identify those with potential antiviral activity against HCV nih.govmdpi.comresearchgate.net. Cell-based replicon systems, which contain the HCV RNA genome and can replicate in cell culture, are a common platform for HTS in HCV research nih.govasm.org. These systems enable the evaluation of compounds for their ability to inhibit viral RNA replication nih.gov.

For instance, the NS5A inhibitor daclatasvir (B1663022) (BMS-790052), a prototype molecule for this class, was identified through a cell-based HTS using a genotype 1b replicon system nih.govasm.orgacs.orgasm.org. This type of screening can identify inhibitors targeting non-enzymatic proteins like NS5A asm.org. The use of cell-based replication assays is crucial as they incorporate essential viral functions that may not be assessable with in vitro enzyme assays alone nih.govasm.org. HTS has been instrumental in uncovering potent NS5A inhibitors with exquisite low picomolar EC50 values against HCV genotype 1 natap.org.

Application of Systems Biology Approaches to Understand Antiviral Action

Systems biology approaches can provide a more comprehensive understanding of the antiviral action of NS5A inhibitors by examining the complex interactions between the virus, the host cell, and the drug. While specific systems biology studies on Yimitasvir were not detailed in the search results, this approach is broadly applicable to understanding how NS5A inhibitors perturb the viral life cycle and host pathways.

Modeling viral kinetics during therapy, a form of systems analysis, has provided significant insights into the mechanism of action and effectiveness of anti-HCV agents, including NS5A inhibitors like daclatasvir pnas.org. Multiscale models that incorporate drug effects on the intracellular viral lifecycle have shown that daclatasvir efficiently blocks both viral RNA synthesis and virion assembly/secretion pnas.org. This type of modeling, validated with in vitro experiments, offers a framework for understanding the mechanisms of various anti-HCV agents pnas.org.

Advanced In Vitro Models for Studying HCV Infection and Drug Response

Advanced in vitro models are essential for studying HCV infection and evaluating the response to NS5A inhibitors. HCV replicon cell lines are widely used for studying viral RNA replication and screening antiviral compounds nih.gov. These cell lines allow for the assessment of compound potency and specificity nih.gov.

More biologically relevant systems include cell culture systems that support the replication of infectious HCV, such as the JFH-1 genotype 2a infectious virus system plos.orgnih.gov. These systems allow for the study of the full viral life cycle, including entry, replication, assembly, and release plos.org. Recombinant HCV variants expressing NS5A from different genotypes (1-7) in cell culture systems have been developed to permit genotype- and isolate-specific analyses of NS5A and the effects of antiviral compounds and resistance mutations nih.gov. These systems facilitate the development of inhibitors targeting specific HCV variants nih.gov. Additionally, T7 polymerase expression-based systems can be used to efficiently express viral proteins independently of HCV RNA replication, which is useful for studying how antiviral agents affect viral protein properties without the complication of rapid viral RNA and protein loss seen in replication/infection systems asm.org.

Target Identification and Validation Methodologies in Antiviral Drug Discovery

Identifying and validating the viral or host target of a compound is a critical step in antiviral drug discovery. For NS5A inhibitors, despite NS5A having no known enzymatic function, it has been validated as a clinically relevant target researchgate.netasm.orgnih.govnatap.org.

Affinity-Based Pull-Down and Label-Free Techniques

Affinity-based pull-down methods are used to physically isolate the target protein that a small molecule binds to scribd.com. For NS5A inhibitors, biotin-tagged derivatives of inhibitors have been used in streptavidin pull-down assays from lysates of HCV-infected cells to confirm binding to NS5A plos.orgnatap.orgresearchgate.net. This technique provides direct evidence of the interaction between the inhibitor and the NS5A protein researchgate.net.

Label-free techniques, such as Bio-Layer Interferometry (BLI) and surface plasmon resonance (SPR), are also employed to determine the binding affinity and kinetics between a small molecule and its target protein in real-time without the need for labels paralab-bio.es. While not specifically mentioned for this compound in the search results, these methods are generally applicable to characterizing the interaction of NS5A inhibitors with purified NS5A protein paralab-bio.esnih.gov. Studies using techniques like MicroScale Thermophoresis (MST), which can measure binding in solution without labels, have demonstrated that NS5A inhibitors like daclatasvir bind directly to NS5A domain 1 with nanomolar affinity nih.gov.

Genetic and Pharmacological Validation Approaches

Genetic approaches to target validation involve identifying mutations in the viral genome that confer resistance to a compound. For NS5A inhibitors, resistance mutations have been consistently mapped to the N-terminal region of NS5A, particularly within domain I plos.orgnih.govasm.orgnatap.orgrsc.org. Analyzing the sequence of drug-resistant replicons is a key genetic method used to identify the target plos.orgasm.org. For example, resistance to BMS-790052 (daclatasvir) was associated with substitutions at specific amino acid positions in NS5A, such as L31V and Y93H in genotype 1b, and M28T, Q30H/R, L31M/V, and Y93C in genotype 1a asm.org. These findings from in vitro replicon systems have been corroborated by resistance analysis of clinical samples rsc.org. Genetic analysis, including Next-Generation Sequencing (NGS), allows for the detection of resistance-associated substitutions (RAS) in the NS5A protein, which are crucial for understanding potential treatment outcomes mdpi.com.

Pharmacological validation involves demonstrating that the compound's activity is consistent with inhibiting the proposed target. This can include showing that the compound affects known functions of the target protein or that its effects phenocopy the genetic knockdown or knockout of the target firstwordpharma.com. Studies showing that NS5A inhibitors disrupt the interaction of NS5A with host proteins or interfere with NS5A's role in membrane remodeling contribute to pharmacological validation asm.orgnih.gov.

Integration of Multi-Omics Data for Comprehensive Compound Analysis

The integration of multi-omics data (such as genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach for comprehensively analyzing the effects of antiviral compounds like this compound. While specific multi-omics studies on this compound were not found, this approach is increasingly used in antiviral research to understand the global impact of a drug on both the virus and the host cell researchgate.net.

Integrating data from different omics layers can help to elucidate the complex mechanisms of NS5A inhibitors, identify biomarkers of response or resistance, and uncover off-target effects. For example, proteomic studies have been used to investigate viral-host interactions in HCV-infected cells researchgate.net. While challenging, the integration of multi-omics data holds promise for a deeper understanding of how NS5A inhibitors function and for identifying new strategies for antiviral intervention researchgate.net.

Methodological Considerations in Antiviral Research Design

Research into the antiviral compound this compound has employed a variety of methodologies to evaluate its efficacy and understand its pharmacological profile. These approaches span in vitro studies, preclinical animal models, and clinical trials, each contributing distinct insights into the compound's potential.

In vitro antiviral assays are fundamental in the initial assessment of a compound's activity against a target virus. These assays typically involve exposing cell cultures to the virus in the presence of varying concentrations of the antiviral compound. Methods such as plaque reduction, viral cytopathic effect (CPE) inhibition, and measuring viral yield are commonly used to determine the effective antiviral concentration (EC50) usu.eduapub.kr. For this compound, which has been investigated as a Hepatitis C virus (HCV) non-structural protein 5A (NS5A) inhibitor, cell-based assays utilizing stable and transient replicons, as well as HCV cell culture systems (HCVcc) with reporters like luciferase or quantitative RT-PCR, have been employed for compound screening and profiling springer.comncats.iowuxibiology.com. These in vitro methods are crucial for assessing the compound's ability to inhibit viral replication directly within cells and for characterizing its activity against different viral genotypes and subtypes wuxibiology.comregulations.gov. Studies have also included assessments of antiviral activity against replication models using HCV components derived from multiple clinical isolates to understand variations in susceptibility regulations.gov.

Preclinical studies extend the evaluation to in vivo systems, typically using animal models to assess efficacy, pharmacokinetics, and potential drug interactions in a more complex biological environment texilajournal.com. While the search results primarily detail this compound's application in HCV, preclinical studies in general antiviral research utilize various animal models, such as mouse and ferret models for influenza, or humanized liver mouse models for hepatitis viruses nih.govmdpi.com. These models allow for the study of viral load reduction, impact on disease progression, and the development of drug resistance in a living system nih.gov. Preclinical studies also help in determining the optimal route, frequency, and duration of exposure for subsequent clinical trials texilajournal.com.

Clinical trial design for antiviral agents like this compound involves carefully planned studies to evaluate efficacy and pharmacokinetics in human subjects. For this compound, studies have included randomized, double-blind, placebo-controlled, single-ascending-dose and multiple-ascending-dose designs in healthy volunteers to assess pharmacokinetics nih.gov. Open-label, randomized, multicenter phase 2 and phase 3 trials have been conducted to evaluate this compound in combination with other antivirals, such as sofosbuvir (B1194449), in patients with chronic HCV infection patsnap.comclinconnect.iobvsalud.org. Methodological considerations in these trials include the selection of appropriate patient populations (e.g., treatment-naive vs. treatment-experienced, specific HCV genotypes), randomization strategies, and the definition of primary and secondary endpoints, such as sustained virological response (SVR) at a specific time point after treatment completion bvsalud.orgresearchgate.net. Pharmacokinetic assessments in clinical trials often involve the analysis of drug concentrations in plasma using validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netnih.gov. Population pharmacokinetic models are developed using data from multiple studies to understand drug behavior in diverse patient groups and inform dosing strategies researchgate.netnih.gov.

Detailed research findings from clinical trials provide crucial data on the antiviral activity of this compound. For instance, a 7-day treatment course of this compound phosphate (B84403) in patients with chronic HCV genotype 1 infection led to a significant reduction in HCV RNA levels oup.comnih.gov. In a phase 2 trial combining this compound phosphate with sofosbuvir in non-cirrhotic patients with HCV genotype 1b, high sustained virological response rates at 12 weeks post-treatment (SVR12) were observed bvsalud.orgresearchgate.net.

The following table summarizes some key methodological aspects and findings related to this compound research:

Study TypeMethodology HighlightsKey Findings (Relevant to Methodology/Design)Citations
In Vitro AssaysCell-based assays (replicons, HCVcc), assessment against various genotypes/isolates.Demonstrated inhibition of HCV replication; activity can vary by strain. ncats.iowuxibiology.comregulations.gov
Clinical TrialsRandomized, double-blind, placebo-controlled, single/multiple ascending dose (Phase 1).Pharmacokinetic profile characterized (Tmax, half-life, dose proportionality). nih.govnih.gov nih.govnih.gov
Clinical TrialsMulticenter, randomized, open-label, combination therapy (Phase 2/3).Evaluation of this compound + sofosbuvir in specific patient populations (e.g., HCV GT1b, non-cirrhotic); assessment of SVR12 as primary endpoint. patsnap.comclinconnect.iobvsalud.orgresearchgate.net
PK AnalysisPopulation pharmacokinetic modeling using LC-MS/MS data.Described this compound pharmacokinetics; identified factors influencing exposure; supported once-daily dosing. researchgate.netnih.gov

Future directions in methodological design for antiviral research involving compounds like this compound may include further optimization of in vitro systems to better mimic the in vivo environment, development of more predictive animal models, and the incorporation of advanced data analytics, such as population pharmacokinetics and pharmacodynamics modeling, to refine dosing and treatment strategies researchgate.netnih.gov. The study of drug resistance profiles and the design of combination therapies to overcome resistance are also critical methodological considerations bvsalud.orgosti.gov.

Q & A

Q. What experimental design considerations are critical for early-phase clinical trials evaluating Yimitasvir's safety and pharmacokinetics in healthy volunteers?

Early-phase trials (e.g., Phase I) require randomized, double-blind designs to minimize bias and ensure reliable safety and pharmacokinetic (PK) data. For this compound, a study with 56 healthy Chinese volunteers used dose-escalation protocols to assess safety, tolerability, and PK parameters like Cmax and AUC. Key considerations include strict inclusion/exclusion criteria, standardized meal timing (due to food effects on bioavailability), and frequent plasma sampling to model absorption/elimination rates .

Q. How do researchers validate this compound's antiviral efficacy across HCV genotypes in preclinical studies?

Preclinical validation involves in vitro replicon assays using HCV genotypes (e.g., 1a, 1b, 4a) to measure inhibitory concentrations (IC50). For this compound, structural similarity to ledipasvir and velpatasvir allows comparative potency assessments against NS5A targets. Replicon assays are supplemented with resistance profiling to identify viral mutations (e.g., L31M, Y93H) that reduce drug sensitivity .

Q. What methodologies are used to assess drug-drug interactions (DDIs) between this compound and co-administered therapies like Sofosbuvir?

Open-label, randomized crossover trials in healthy volunteers measure changes in PK parameters (Cmax, AUC) when this compound is administered alone versus with Sofosbuvir. For example, LC-MS/MS quantifies plasma concentrations of this compound and Sofosbuvir’s metabolite (GS-331007). Time-interval dosing (e.g., 4-hour separation) is tested to mitigate DDIs, with statistical analysis of geometric mean ratios (GMRs) and 90% confidence intervals to determine clinical significance .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) models address variability in this compound exposure between healthy volunteers and HCV patients?

Nonlinear mixed-effects modeling (e.g., Phoenix NLME) incorporates covariates like body weight, sex, and hepatic function (ALT levels) to explain inter-individual variability. For this compound, a two-compartment model with sequential zero-order absorption and first-order elimination showed 12.9% reduced bioavailability per 100 mg dose increase. Food effects (high-fat meals lowering bioavailability by 38.5%) and sex-specific clearance rates (13.8 L·h⁻¹ in males vs. lower in females) are quantified to optimize dosing regimens .

Q. What analytical strategies resolve contradictions between in vitro potency and clinical efficacy data for this compound?

Discrepancies arise from factors like protein binding differences in vivo or pre-existing resistance mutations. Researchers use in vitro-in vivo correlation (IVIVC) models adjusted for plasma protein binding (e.g., >99% for this compound) and leverage clinical trial data to refine effective concentration thresholds. Resistance-associated substitutions (RASs) are analyzed via deep sequencing of patient-derived HCV isolates to correlate virologic failure with specific mutations .

Q. How do researchers design combination therapy trials (e.g., this compound + Sofosbuvir) to achieve sustained virologic response (SVR) in HCV patients?

Phase II/III trials use non-inferiority designs with SVR12 (HCV RNA undetectable 12 weeks post-treatment) as the primary endpoint. For this compound + Sofosbuvir, a 100% SVR rate in Phase II trials informed Phase III dosing schedules. Stratified randomization by HCV genotype (e.g., GT1 vs. GT3) and subgroup analyses for cirrhotic/non-cirrhotic patients ensure generalizability. PK/PD modeling guides fixed-dose combination ratios to balance efficacy and tolerability .

Methodological Guidance

Q. What statistical approaches are used to analyze dose proportionality in this compound pharmacokinetic studies?

Power model regression evaluates linearity between dose and AUC/Cmax. A slope of 1 indicates perfect proportionality. For this compound, nonlinearity at higher doses (due to solubility-limited absorption) requires piecewise regression or mixed-effects modeling. Bootstrap resampling validates parameter estimates .

Q. How are pharmacodynamic (PD) endpoints integrated into this compound’s clinical trial protocols?

PD markers include HCV RNA reduction kinetics (e.g., decline >2 log10 IU/mL by Week 4). Serial viral load measurements are analyzed using Emax models to correlate this compound exposure with antiviral effect magnitude. Resistance monitoring via NS5A sequence analysis informs PD failure thresholds .

Q. What quality control measures ensure reproducibility in LC-MS/MS assays for this compound quantification?

Validation follows FDA/ICH guidelines:

  • Linearity : R² >0.99 over 1–500 ng/mL.
  • Precision/Accuracy : Intra-/inter-day CV <15%, recovery 85–115%.
  • Stability : Bench-top (24h), freeze-thaw (3 cycles), and long-term (-80°C) stability tests. Internal standards (e.g., deuterated this compound) correct for matrix effects .

Data Interpretation & Contradiction Management

Q. How should researchers interpret conflicting results between this compound’s PK in healthy volunteers versus HCV patients?

Differences arise from disease state (e.g., altered hepatic metabolism in patients). Covariate analysis in PopPK models identifies modifiers like ALT levels. Sensitivity analyses simulate "virtual patients" to assess dosing adjustments (e.g., higher doses in patients with rapid clearance) .

Q. What steps mitigate bias in open-label DDI studies involving this compound?

Blinded PK sample analysis, pre-specified statistical criteria (e.g., GMR 80–125% for no interaction), and stratification by CYP450 phenotypes reduce bias. For example, omeprazole’s pH-dependent interaction with this compound is tested under controlled gastric acidity conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.